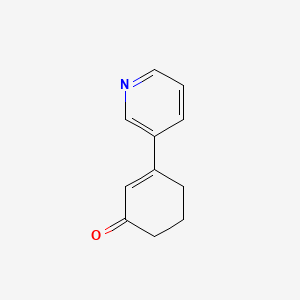

3-(Pyridin-3-yl)cyclohex-2-en-1-one

Overview

Description

3-(Pyridin-3-yl)cyclohex-2-en-1-one is a bicyclic organic compound featuring a cyclohexenone ring fused to a pyridine moiety. The pyridin-3-yl group at the 3-position of the cyclohexenone introduces aromaticity and electronic effects, influencing its reactivity and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)cyclohex-2-en-1-one typically involves the reaction of pyridine derivatives with cyclohexenone under specific conditions. One common method includes the use of nicotinaldehyde and pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated or aminated pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)cyclohex-2-en-1-one is extensively used in scientific research due to its versatile chemical properties . Some key applications include:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis . By reducing glycolytic flux, the compound suppresses glucose uptake and inhibits the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

a. 3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one

- In contrast, the pyridin-3-yl group in the target compound is purely aromatic, acting primarily as a hydrogen-bond acceptor.

- Impact : The trifluoromethoxy group increases lipophilicity, whereas the pyridine ring may improve solubility in polar solvents due to its nitrogen lone pair.

b. 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

- Key Differences: The trimethylcyclohexenyl and pentenone substituents create a highly lipophilic structure. The absence of aromatic rings reduces π-π stacking interactions compared to the pyridine-containing target compound.

- Impact : This compound is likely less reactive in electrophilic substitution but more prone to hydrophobic aggregation.

Hydrogen Bonding and Crystallography

- Hydrogen Bonding Patterns: The pyridin-3-yl group in the target compound can form directional hydrogen bonds (e.g., C–H···N interactions), as discussed in . This contrasts with amino-substituted analogs (e.g., ), which engage in stronger N–H···O/N bonds.

- Crystal Packing : Compounds with aromatic substituents (e.g., pyridine) often exhibit layered structures due to π-stacking, while aliphatic derivatives (e.g., trimethylcyclohexenyl) may form disordered lattices .

Physical and Chemical Properties

| Compound | Key Substituent | Polarity | Solubility Trend | Reactivity Profile |

|---|---|---|---|---|

| 3-(Pyridin-3-yl)cyclohex-2-en-1-one | Pyridin-3-yl | Moderate | Polar solvents (DMF, EtOH) | Electrophilic substitution |

| 3-((4-(Trifluoromethoxy)phenyl)amino)... | CF₃O-Ph-NH | High | Aprotic solvents (THF) | Nucleophilic addition |

| 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)... | Trimethylcyclohexenyl | Low | Nonpolar solvents (Hexane) | Ketone reduction |

Biological Activity

3-(Pyridin-3-yl)cyclohex-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a pyridine ring attached to a cyclohexene moiety. The compound can be synthesized through various methods, including multicomponent reactions (MCRs), which have shown promise in producing biologically active derivatives efficiently .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 | 0.47–0.94 |

| Escherichia coli | 0.23–0.47 | 0.47–0.94 |

| Salmonella Typhimurium | 0.23 | 0.47 |

The compound showed the highest activity against Bacillus cereus, while Escherichia coli was found to be more resistant .

Cytotoxicity and Safety

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that this compound is non-toxic at therapeutic concentrations, indicating its potential for further development as a safe therapeutic agent .

Anti-Tubercular Activity

The compound's derivatives have also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Notably, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, the presence of specific substituents on the pyridine ring has been correlated with enhanced antimicrobial and cytotoxic activities .

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A comprehensive study highlighted that modifications to the cyclohexene moiety could enhance antibacterial properties against resistant strains .

- Neuroprotective Effects : Another investigation focused on derivatives of this compound demonstrating neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-3-yl)cyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between pyridine-3-carbaldehyde and cyclohexanone derivatives under basic conditions. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ (used for analogous cyclohexenone derivatives), can enhance reaction efficiency by reducing side products (e.g., over-oxidation) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (5–10 mol%). Yields range from 40–75% depending on steric and electronic effects of substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring hydrogen-bonding patterns (e.g., C=O···H–N interactions) align with graph-set analysis (e.g., Etter’s rules for intermolecular interactions) . Key metrics:

- R-factor : < 0.05 for high-resolution data.

- Torsion angles : Confirm planarity of the cyclohexenone ring and pyridyl substituent.

- Hydrogen-bond motifs : Document using CCDC Mercury software .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR :

- Cyclohexenone α-protons: δ 6.2–6.8 ppm (doublet of doublets, J = 10–12 Hz).

- Pyridyl protons: δ 8.5–9.0 ppm (meta-substitution pattern).

- ¹³C NMR :

- Cyclohexenone carbonyl: δ 195–205 ppm.

- Pyridyl carbons: δ 120–150 ppm.

- IR : Strong C=O stretch at ~1680 cm⁻¹ and pyridyl C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃ at the pyridine meta-position) increase the electrophilicity of the cyclohexenone carbonyl, accelerating cycloaddition with dienes. Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation:

- Compare reaction rates using substituted pyridines (e.g., 3-CF₃ vs. 3-CH₃).

- Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported crystallographic data for similar cyclohexenone derivatives?

- Methodological Answer : Contradictions often arise from polymorphism or twinning. Solutions:

- High-resolution synchrotron data : Resolve overlapping reflections.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) .

- SHELXD : Test for pseudosymmetry or twinning operators .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models via CC-DPS tools, which integrate quantum chemistry and neural networks:

Properties

IUPAC Name |

3-pyridin-3-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIOZXVZKCKBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.